cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile
CAS No.: 147292-24-8
Cat. No.: VC0135446
Molecular Formula: C₂₀H₂₃N₃
Molecular Weight: 305.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147292-24-8 |
|---|---|
| Molecular Formula | C₂₀H₂₃N₃ |
| Molecular Weight | 305.42 |
| IUPAC Name | (3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carbonitrile |
| Standard InChI | InChI=1S/C20H23N3/c1-17-14-23(15-18-8-4-2-5-9-18)13-12-20(17,16-21)22-19-10-6-3-7-11-19/h2-11,17,22H,12-15H2,1H3/t17-,20+/m0/s1 |
| SMILES | CC1CN(CCC1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Introduction
cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile is a synthetic organic compound with significant applications in pharmaceutical research, particularly as a precursor in the synthesis of opioid analogs. Its structural complexity and pharmacological relevance have made it a subject of interest in medicinal chemistry. Below is a comprehensive analysis of its chemical identity, synthesis, properties, and applications.
Synthesis Methods
The synthesis involves multi-step reactions starting from piperidine derivatives:
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Alkylation: Introduction of the benzyl group to the piperidine nitrogen .
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Amination: Attachment of the phenylamino group via nucleophilic substitution.
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Cyanidation: Incorporation of the nitrile group at position 4 .
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Stereochemical Control: Separation of cis and trans isomers using chromatographic techniques .
Chemical and Physical Properties
| Property | Value |
|---|---|
| Physical State | Pale yellow solid |
| Purity | ≥98% |
| Solubility | Soluble in chloroform, DMSO |
| Storage Conditions | 2–8°C, protected from light and air |
The compound exhibits stability under standard laboratory conditions .
Applications
Pharmaceutical Intermediate
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Fentanyl Analogs: Serves as a critical precursor in synthesizing potent opioids like lofentanyl and carfentanil .
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Structure-Activity Studies: Used to explore modifications enhancing receptor binding affinity.
Material Science
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Ligand Design: Acts as a scaffold for developing chelating agents in catalysis.
Biological Activity
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Opioid Receptor Interaction: Binds to μ-opioid receptors, inducing analgesia and respiratory depression .
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Neuropharmacology: Studied for effects on neurotransmitter release and reuptake inhibition.
Case Studies:
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Pain Management: Preclinical trials demonstrated prolonged analgesic effects in rodent models.
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Neurotoxicity Screening: Evaluated for potential neurotoxic side effects at high doses.
Research Findings
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